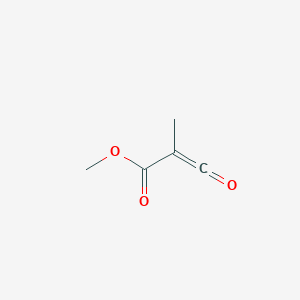

2-Propenoic acid, 2-methyl-3-oxo-, methyl ester

Description

2-Propenoic acid, 2-methyl-3-oxo-, methyl ester, also known as methyl methacrylate, is an organic compound with the formula C5H8O3. It is a colorless liquid with a characteristic ester odor. This compound is widely used in the production of polymers and resins, making it a crucial component in various industrial applications.

Properties

CAS No. |

36832-93-6 |

|---|---|

Molecular Formula |

C5H6O3 |

Molecular Weight |

114.10 g/mol |

InChI |

InChI=1S/C5H6O3/c1-4(3-6)5(7)8-2/h1-2H3 |

InChI Key |

RHWVFTULIFCENJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl methacrylate can be synthesized through several methods. One common method involves the esterification of methacrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the acetone cyanohydrin route, where acetone cyanohydrin is first hydrolyzed to form methacrylamide, which is then esterified with methanol to produce methyl methacrylate. This process is often used in industrial settings due to its efficiency and high yield.

Industrial Production Methods

In industrial production, the acetone cyanohydrin route is widely used. The process involves the following steps:

Hydrolysis: Acetone cyanohydrin is hydrolyzed to form methacrylamide.

Esterification: Methacrylamide is esterified with methanol in the presence of an acid catalyst to produce methyl methacrylate.

Purification: The crude product is purified through distillation to obtain high-purity methyl methacrylate.

Chemical Reactions Analysis

Types of Reactions

Methyl methacrylate undergoes various chemical reactions, including:

Polymerization: It readily polymerizes to form polymethyl methacrylate (PMMA), a transparent thermoplastic.

Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and alcohols.

Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form methacrylic acid and methanol.

Common Reagents and Conditions

Polymerization: Initiated by free radicals, UV light, or heat.

Addition Reactions: Typically carried out in the presence of a base or acid catalyst.

Hydrolysis: Conducted under reflux with either an acid or base catalyst.

Major Products Formed

Polymerization: Polymethyl methacrylate (PMMA)

Addition Reactions: Various substituted methacrylates

Hydrolysis: Methacrylic acid and methanol

Scientific Research Applications

Methyl methacrylate has numerous applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

Biology: Employed in the preparation of embedding media for electron microscopy.

Medicine: Utilized in the production of bone cement and dental materials.

Industry: Key component in the manufacture of acrylic sheets, paints, and coatings.

Mechanism of Action

The mechanism of action of methyl methacrylate primarily involves its polymerization to form PMMA. The polymerization process is initiated by free radicals, which attack the double bond of the methyl methacrylate molecule, leading to the formation of a polymer chain. The molecular targets and pathways involved in this process include the activation of the carbon-carbon double bond and the propagation of the polymer chain through successive addition of monomer units.

Comparison with Similar Compounds

Similar Compounds

- Ethyl methacrylate

- Butyl methacrylate

- 2-Hydroxyethyl methacrylate

Comparison

Methyl methacrylate is unique due to its high reactivity and ability to form transparent and durable polymers. Compared to ethyl methacrylate and butyl methacrylate, it has a lower molecular weight and higher volatility, making it more suitable for applications requiring rapid polymerization and high clarity. 2-Hydroxyethyl methacrylate, on the other hand, contains a hydroxyl group, which imparts hydrophilic properties, making it useful in biomedical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.